molecular formula C19H22O B15209022 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan CAS No. 62787-24-0

1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan

Cat. No.: B15209022
CAS No.: 62787-24-0
M. Wt: 266.4 g/mol
InChI Key: FHFIOVFCZNHBGW-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family This compound is characterized by its unique structure, which includes seven methyl groups attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan typically involves the alkylation of dibenzofuran with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where dibenzofuran is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions not occupied by methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple methyl groups can influence its binding affinity and specificity, leading to distinct biological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: The parent compound without methyl substitutions.

    1,2,3,4,6,7-Hexamethyldibenzo[b,d]furan: A similar compound with six methyl groups.

    1,2,3,4,6,7,8-Heptamethyldibenzo[b,d]furan: Another heptamethylated derivative with a different substitution pattern.

Uniqueness

1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan is unique due to its specific methylation pattern, which can influence its chemical reactivity and physical properties. This distinct structure may result in unique applications and advantages over other similar compounds, particularly in fields such as material science and medicinal chemistry.

Properties

CAS No.

62787-24-0

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

1,2,3,4,6,7,9-heptamethyldibenzofuran

InChI

InChI=1S/C19H22O/c1-9-8-10(2)16-17-14(6)12(4)13(5)15(7)19(17)20-18(16)11(9)3/h8H,1-7H3

InChI Key

FHFIOVFCZNHBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=C(C(=C3OC2=C1C)C)C)C)C)C

Origin of Product

United States

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